molecular formula C13H21NO4 B2797859 Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 2253630-83-8

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B2797859
CAS No.: 2253630-83-8
M. Wt: 255.314
InChI Key: STHHECFSGGJBBL-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

the Prins cyclization reaction is a promising route for large-scale synthesis due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(9-14)5-4-6-17-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHECFSGGJBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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